molecular formula C7H5BrClNO3 B14722605 2-Bromo-6-(chloromethyl)-4-nitrophenol CAS No. 10491-25-5

2-Bromo-6-(chloromethyl)-4-nitrophenol

Cat. No.: B14722605
CAS No.: 10491-25-5
M. Wt: 266.47 g/mol
InChI Key: RCZROJNOIDXUPX-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)-4-nitrophenol is a halogenated nitroaromatic compound characterized by a phenol backbone substituted with a bromine atom at position 2, a chloromethyl (-CH2Cl) group at position 6, and a nitro (-NO2) group at position 4.

Properties

CAS No.

10491-25-5

Molecular Formula

C7H5BrClNO3

Molecular Weight

266.47 g/mol

IUPAC Name

2-bromo-6-(chloromethyl)-4-nitrophenol

InChI

InChI=1S/C7H5BrClNO3/c8-6-2-5(10(12)13)1-4(3-9)7(6)11/h1-2,11H,3H2

InChI Key

RCZROJNOIDXUPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CCl)O)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromination of 2,6-Dichlorophenol Followed by Nitration

A widely cited industrial approach begins with 2,6-dichlorophenol as the starting material. Bromination is achieved using hydrobromic acid (HBr) in the presence of sulfuric acid at 60–80°C, selectively replacing the chlorine atom at position 2 with bromine to yield 2-bromo-6-chlorophenol. Subsequent nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–25°C, directing the nitro group to position 4 via electrophilic aromatic substitution (EAS). The resulting intermediate, 2-bromo-6-chloro-4-nitrophenol, is isolated in 70–75% yield.

Key Reaction Parameters:
  • Bromination :
    • Reagents: HBr (48%), H₂SO₄ (98%)
    • Temperature: 60–80°C
    • Time: 4–6 hours
  • Nitration :
    • Reagents: HNO₃ (65%), H₂SO₄ (98%)
    • Temperature: 0–25°C (exothermic control)
    • Time: 2–3 hours

Chloromethylation of 2-Bromo-4-nitrophenol

The chloromethyl group is introduced at position 6 through a Friedel-Crafts alkylation or nucleophilic substitution. In a patented method, 2-bromo-4-nitrophenol is treated with chloromethyl methyl ether (ClCH₂OCH₃) in the presence of aluminum chloride (AlCl₃) at 40–60°C. The reaction proceeds via electrophilic attack at the meta position relative to the nitro group, yielding 2-bromo-6-(chloromethyl)-4-nitrophenol in 65–70% yield.

Optimization Considerations:
  • Solvent : Dichloromethane or chloroform enhances electrophile stability.
  • Catalyst : AlCl₃ (1.2 equiv.) ensures efficient activation of the chloromethylating agent.
  • Side Reactions : Over-alkylation is minimized by maintaining a stoichiometric ratio of 1:1.2 (substrate:ClCH₂OCH₃).

Alternative Pathway: Sequential Nitration and Bromination

A laboratory-scale method starts with 6-(chloromethyl)phenol. Nitration with fuming HNO₃ at −10°C installs the nitro group at position 4, followed by bromination using bromine (Br₂) in acetic acid at 50°C to introduce bromine at position 2. This route avoids competing substitution but requires strict temperature control to prevent decomposition of the chloromethyl group.

Yield and Purity Data:
Step Reagents Temperature Yield (%) Purity (%)
Nitration Fuming HNO₃, H₂SO₄ −10°C 82 98.5
Bromination Br₂, CH₃COOH 50°C 78 97.2

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency. A representative protocol involves:

  • Bromination : 2,6-Dichlorophenol and HBr are fed into a tubular reactor at 70°C with a residence time of 30 minutes.
  • Nitration : The brominated intermediate is mixed with HNO₃/H₂SO₄ in a multi-zone reactor, maintaining temperatures below 25°C.
  • Chloromethylation : A plug-flow reactor with ClCH₂OCH₃ and AlCl₃ achieves 95% conversion in 15 minutes.
Advantages:
  • Reduced byproduct formation (<2%).
  • Throughput: 500 kg/day.

Purification Techniques

Crude product is purified via recrystallization from ethanol-water (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate). Impurities such as 2-bromo-4,6-dinitrophenol (<0.5%) are removed through iterative washing with cold methanol.

Comparative Analysis of Synthetic Routes

Cost and Scalability

Method Cost (USD/kg) Scalability Yield (%)
Bromination-Nitration 120–150 High 70–75
Chloromethylation 180–200 Moderate 65–70
Sequential Nitration-Bromination 250–300 Low 78–82

Environmental Impact

  • Bromination-Nitration : Generates HBr and NOx emissions, requiring scrubbers.
  • Chloromethylation : Uses carcinogenic ClCH₂OCH₃, necessitating closed-loop systems.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(chloromethyl)-4-nitrophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the halogens.

Scientific Research Applications

2-Bromo-6-(chloromethyl)-4-nitrophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(chloromethyl)-4-nitrophenol is primarily related to its ability to interact with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The halogen atoms can also participate in halogen bonding, which can influence the compound’s interaction with biological targets.

Comparison with Similar Compounds

4-Bromo-2-chloro-6-nitrophenol (CAS: 58349-01-2)

  • Molecular Formula: C6H3BrClNO3
  • Molecular Weight : 252.45 g/mol
  • Substituents : Bromine (position 4), chlorine (position 2), nitro (position 6).
  • Key Differences : The absence of a chloromethyl group reduces steric hindrance compared to the target compound. The chlorine substituent at position 2 may enhance electrophilic substitution reactivity at the para position relative to the hydroxyl group .

4-Bromo-2-fluoro-6-nitrophenol (CAS: 320-76-3)

  • Molecular Formula: C6H3BrFNO3
  • Molecular Weight : 236.00 g/mol
  • Substituents : Bromine (position 4), fluorine (position 2), nitro (position 6).
  • Key Differences: Fluorine’s strong electron-withdrawing effect increases the acidity of the phenolic hydroxyl group (pKa ~5–6) compared to chloromethyl-substituted analogs. This compound is commercially available for biochemical applications .

Methyl and Methoxy Substituted Analogs

2-Bromo-4-methyl-6-nitrophenol (CAS: 20039-91-2)

  • Molecular Formula: C7H6BrNO3
  • Molecular Weight : 232.03 g/mol
  • Substituents : Bromine (position 2), methyl (position 4), nitro (position 6).
  • Key Differences : The methyl group at position 4 provides steric stabilization but reduces electrophilic reactivity compared to nitro or halogen substituents. This compound has been studied for its gas-phase spectral properties .

2-Bromo-4-methoxy-6-nitrophenol (CAS: 115929-59-4)

  • Molecular Formula: C7H6BrNO4
  • Molecular Weight : 248.03 g/mol
  • Substituents : Methoxy (-OCH3) at position 4.
  • Key Differences : The methoxy group donates electron density via resonance, decreasing the nitro group’s electron-withdrawing effect. This alters solubility and reactivity in nucleophilic aromatic substitution reactions .

Sulfonyl and Complex Substituents

2-Bromo-4-(methylsulfonyl)-6-nitrophenol (CAS: 20951-41-1)

  • Molecular Formula: C7H6BrNO5S
  • Molecular Weight : 296.10 g/mol
  • Substituents : Methylsulfonyl (-SO2CH3) at position 4.

Research Implications and Gaps

  • Reactivity: The chloromethyl group in 2-Bromo-6-(chloromethyl)-4-nitrophenol may facilitate nucleophilic displacement reactions, a feature absent in analogs like 4-Bromo-2-chloro-6-nitrophenol .
  • Toxicity : Chloromethyl groups are associated with higher toxicity (e.g., bis(chloromethyl)ether analogs), necessitating careful handling .
  • Synthetic Utility : Methoxy and sulfonyl derivatives show promise in drug development, whereas halogenated variants are preferred in agrochemical synthesis .

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